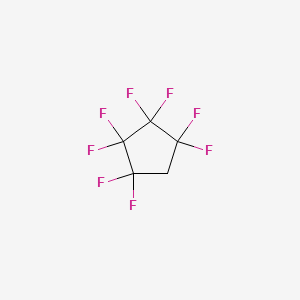
Octafluorocyclopentane
Cat. No. B8657812
M. Wt: 214.06 g/mol
InChI Key: GGMAUXPWPYFQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06312759B1
Procedure details


Octafluorocyclopentane (at a purity of 99.9%, 42.4 g, 200 mmol) and 5% palladium carbon (2.12 g) were charged in a 70 ml-autoclave fitted with an agitator, for hydrogenation a hydrogen pressure of 6 kg/cm2 at 50° C. Fifteen hours later when hydrogen consumption was completely ceased, heating was terminated to stop the reaction. After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated, followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol. The resulting mixture was agitated at 30° C. for 10 hours. The reaction solution was separated into two layers; the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2. When hydrogen absorption was ceased 15 hours later, the reaction was terminated in the same manner as described above; then, the resulting solution was neutralized with saturated sodium bicarbonate solution, followed by distillation, to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%; 34.0 g).

Name
palladium carbon
Quantity
2.12 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1([F:13])[CH2:6][C:5](F)([F:7])[C:4]([F:10])([F:9])[C:3]1([F:12])[F:11].[H][H]>[C].[Pd]>[F:1][C:2]1([F:13])[CH2:6][CH:5]([F:7])[C:4]([F:9])([F:10])[C:3]1([F:11])[F:12] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1(C(C(C(C1)(F)F)(F)F)(F)F)F
|
|
Name
|
palladium carbon
|
|
Quantity
|
2.12 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was agitated at 30° C. for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Fifteen hours later when hydrogen consumption
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was terminated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was separated into two layers
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When hydrogen absorption
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was ceased 15 hours
|
|
Duration
|
15 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
later, the reaction was terminated in the same manner
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1(C(C(C(C1)F)(F)F)(F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
